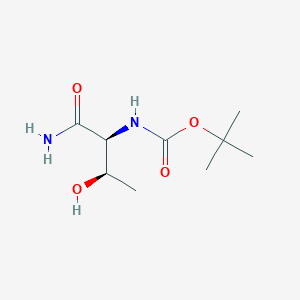
6-Methoxy-2-(propan-2-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-methoxy-4H-chromen-4-one is a chemical compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C13H14O3, is characterized by the presence of an isopropyl group at the second position and a methoxy group at the sixth position on the chromenone scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromenone structure. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-6-methoxy-4H-chromen-4-one may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of halogenated chromenones.
Scientific Research Applications
2-Isopropyl-6-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Isopropyl-6-methoxy-4H-chromen-4-one can be compared with other chromenone derivatives such as:
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Similar in structure but with different substituents, leading to variations in biological activity.
2,6-Dimethyl-4H-pyran-4-one: A structurally related compound with distinct chemical properties and applications.
4H-1-Benzopyran-4-one: The parent compound of the chromenone family, serving as a basis for the synthesis of various derivatives.
The uniqueness of 2-Isopropyl-6-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
646516-40-7 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-methoxy-2-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-8(2)13-7-11(14)10-6-9(15-3)4-5-12(10)16-13/h4-8H,1-3H3 |
InChI Key |
BKFIICQVHPHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)



![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
